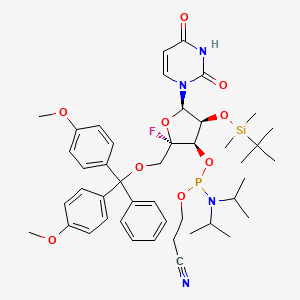
DMTr-4'-F-U-CED-TBDMS phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves multiple steps, starting from the uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Introduction of the 4’-fluoro group: This step involves the fluorination of the uridine derivative using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Protection of the 2’-hydroxyl group: This is done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of DMTr-4’-F-U-CED-TBDMS phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like column chromatography and recrystallization to ensure high purity.
Quality control: Rigorous testing to confirm the chemical structure and purity of the final product
Chemical Reactions Analysis
Types of Reactions
DMTr-4’-F-U-CED-TBDMS phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Hydrolysis: The cyanoethyl group can be hydrolyzed under basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Formation of the phosphate derivative.
Substitution: Removal of the TBDMS group to yield the free hydroxyl group.
Hydrolysis: Conversion of the cyanoethyl group to the phosphoric acid derivative
Scientific Research Applications
DMTr-4’-F-U-CED-TBDMS phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a probe for studying RNA structure and function.
Biology: Employed in the development of RNA aptamers and ribozymes.
Medicine: Utilized in RNA therapeutics for targeted drug delivery and gene therapy.
Industry: Applied in the synthesis of labeled oligonucleotides for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a labeling reagent, allowing for the visualization and study of RNA structures. The 4’-fluoro group enhances the sensitivity of the compound, making it a valuable probe for nuclear magnetic resonance (NMR) studies. The molecular targets include RNA molecules, and the pathways involved are related to RNA synthesis and modification .
Comparison with Similar Compounds
DMTr-4’-F-U-CED-TBDMS phosphoramidite is unique due to its 4’-fluoro modification, which enhances its sensitivity and utility as an NMR probe. Similar compounds include:
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: A methylated derivative used for similar applications but with different sensitivity and reactivity.
DMTr-4’-H-U-CED-TBDMS phosphoramidite: A non-fluorinated version used for standard oligonucleotide labeling.
DMTr-4’-Cl-U-CED-TBDMS phosphoramidite: A chlorinated derivative with distinct chemical properties
Properties
Molecular Formula |
C45H60FN4O9PSi |
|---|---|
Molecular Weight |
879.0 g/mol |
IUPAC Name |
3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |
InChI Key |
GECCGPZJATURAY-NZSBGPKUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



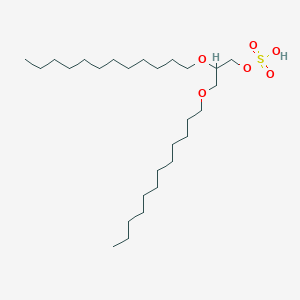
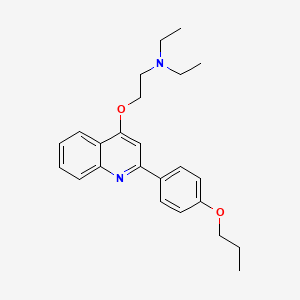

![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
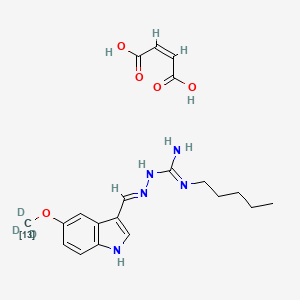
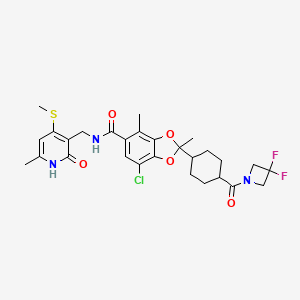

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
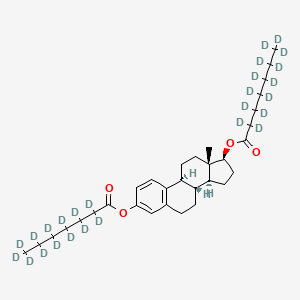
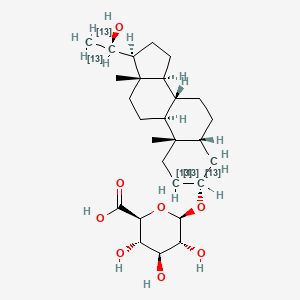
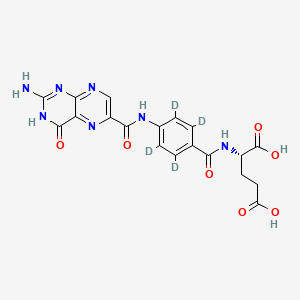

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
